molecular formula C30H19B B1526354 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene CAS No. 1092390-01-6

9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene

Cat. No.: B1526354
CAS No.: 1092390-01-6
M. Wt: 459.4 g/mol
InChI Key: AEIPFESDNDUXNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene is a chemical compound with the molecular formula C30H19Br . It has an average mass of 459.376 Da and a monoisotopic mass of 458.067017 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a bromoanthracene core with a phenyl and a naphthyl group attached .


Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius .

Scientific Research Applications

OLED Applications

Electroluminescent 9,10-diaryl anthracenes, including derivatives such as 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene, have been identified as promising materials for organic light-emitting diodes (OLEDs), especially for applications requiring blue light emission. Their high thermal stability, electrochemical reversibility, and wide band gap make them suitable as host and hole-transporting materials in OLEDs. The synthesis of such derivatives often involves bromination and Suzuki couplings, leading to compounds that show strong emissions in the blue spectrum, which is beneficial for OLED applications (Sarsah et al., 2013).

Electroluminescent Device Enhancements

Phenanthroimidazole derivatives containing an anthracene or pyrene moiety, such as the one , have shown high luminescence efficiency and excellent stability, making them promising materials for use in electroluminescent devices. The incorporation of fluorescent anthracene units enhances the luminescence efficiency of these materials, demonstrating their potential in improving electroluminescent device performance (Zhuang et al., 2014).

Synthesis and Characterization for Electroluminescence

The synthesis and characterization of bulky aryl-substituted anthracene blue host materials, including 9-(2-naphthyl)-10-arylanthracenes, have been explored. These materials exhibit high glass transition temperatures and strong blue emissions, highlighting their suitability for use as blue host materials in OLEDs. The impact of substituents on the anthracene unit's photophysical and electrochemical properties has been studied to optimize OLED device performance (Wee et al., 2011).

Photophysical Processes

Research into the photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene (BNA) has revealed that it emits blue and blue-violet light, with emission spectra showing significant solvent effects. This property is of interest for applications requiring tunable light emission characteristics. The quenching effect of electron donors on the light emission of BNA follows the Stern-Volmer equation, providing insights into the interaction mechanisms between the compound and its environment (Guo et al., 2007).

Properties

IUPAC Name

9-bromo-10-(4-naphthalen-1-ylphenyl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H19Br/c31-30-27-13-5-3-11-25(27)29(26-12-4-6-14-28(26)30)22-18-16-21(17-19-22)24-15-7-9-20-8-1-2-10-23(20)24/h1-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIPFESDNDUXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene
Reactant of Route 2
Reactant of Route 2
9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene
Reactant of Route 3
Reactant of Route 3
9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene
Reactant of Route 4
Reactant of Route 4
9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene
Reactant of Route 5
Reactant of Route 5
9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene
Reactant of Route 6
Reactant of Route 6
9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.